N-hydroxy-3-iodobenzamide
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Overview
Description
N-hydroxy-3-iodobenzamide: is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a hydroxy group and an iodine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3-iodobenzamide typically involves the iodination of 3-aminobenzoic acid followed by the introduction of a hydroxy group. One common method includes the following steps:
Iodination: 3-aminobenzoic acid is treated with iodine and a suitable oxidizing agent, such as sodium nitrite, to introduce the iodine atom at the meta position.
Hydroxylation: The resulting 3-iodobenzoic acid is then converted to this compound by reacting it with hydroxylamine under acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under suitable conditions.
Major Products:
Oxidation: Formation of N-hydroxy-3-oxo-benzamide.
Reduction: Formation of N-hydroxy-benzamide.
Substitution: Formation of N-hydroxy-3-substituted benzamides.
Scientific Research Applications
N-hydroxy-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme inhibition, particularly those enzymes involved in oxidative stress and DNA repair mechanisms.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-hydroxy-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-hydroxybenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-iodobenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
N-hydroxy-4-iodobenzamide: The iodine atom is positioned differently, affecting its reactivity and binding properties.
Uniqueness: N-hydroxy-3-iodobenzamide is unique due to the presence of both the hydroxy group and the iodine atom, which confer distinct chemical reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-hydroxy-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVRBRWJUAUETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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